Ethyl 3-cyano-2-methoxybenzoate

Description

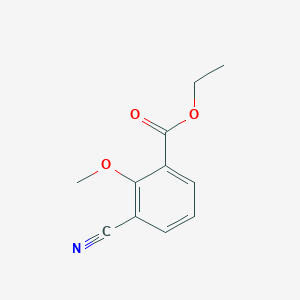

Ethyl 3-cyano-2-methoxybenzoate is an ester derivative of benzoic acid featuring a cyano (-CN) group at the 3-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. The compound’s molecular formula is inferred as C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol based on its closest isomer, ethyl 3-methoxy-5-cyanobenzoate (CAS 661458-28-2) .

Key structural features include:

- Ethyl ester group: Enhances lipophilicity compared to methyl esters.

- Electron-withdrawing cyano group: Influences electronic properties and reactivity.

- Methoxy group: Contributes to solubility in organic solvents and steric effects.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 3-cyano-2-methoxybenzoate |

InChI |

InChI=1S/C11H11NO3/c1-3-15-11(13)9-6-4-5-8(7-12)10(9)14-2/h4-6H,3H2,1-2H3 |

InChI Key |

KCCLMESCYFWIGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 3-Cyano-2-Methoxybenzoate

- Molecular Formula: C₁₀H₉NO₃ .

- Molecular Weight : 191.2 g/mol .

- Key Differences: The methyl ester reduces steric bulk and increases polarity compared to the ethyl analog. Safety data indicates acute oral toxicity (Category 4, H302), with hazards including harmful effects if swallowed . Applications: Used as an intermediate in heterocyclic synthesis (e.g., imidazoles and quinolines) .

Ethyl 2-Methoxybenzoate

- Molecular Formula : C₁₀H₁₂O₃ .

- Molecular Weight : 180.20 g/mol .

- Key Differences: Lacks the cyano group, reducing electron-withdrawing effects and reactivity. Physical properties: Soluble in ethanol, with documented IR, MS, and NMR spectra . Applications: Commonly used as a flavoring agent or fragrance component due to its ester functionality .

Ethyl 3-Methoxy-5-Cyanobenzoate (Positional Isomer)

- Molecular Formula: C₁₁H₁₁NO₃ .

- Molecular Weight : 205.21 g/mol .

- Key Differences: Substituent positions: Cyano at 5-position and methoxy at 3-position alter electronic distribution and steric interactions. Applications: Reported in materials science (e.g., fluorescent sensors for copper ions) and coordination polymers .

Data Table: Comparative Properties of Analogs

*Inferred properties based on positional isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.